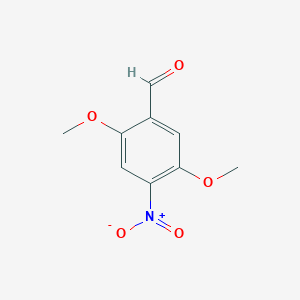

2,5-Dimethoxy-4-nitrobenzaldehyde

Description

Significance of Aryl Aldehydes as Synthetic Intermediates in Organic Chemistry

Aryl aldehydes, which are organic compounds featuring an aldehyde functional group (-CHO) bonded to an aromatic ring, are fundamental building blocks in the field of organic chemistry. britannica.com Their importance stems from the reactivity of the aldehyde group, which allows for a wide variety of chemical transformations. The carbonyl group (C=O) within the aldehyde is polar, making the carbon atom susceptible to attack by nucleophiles, while the adjacent hydrogen atom can be removed under certain conditions. britannica.com

This reactivity makes aryl aldehydes versatile intermediates for synthesizing a vast range of more complex molecules. They are pivotal in numerous reactions, including condensations to form plasticizers and polyols, and reductions to produce alcohols. wikipedia.org Key synthetic applications include their use in the Claisen-Schmidt condensation for preparing chalcone derivatives and in the synthesis of Schiff bases and 1,2,4,5-tetrasubstituted imidazoles. The aldehyde functionality is highly reactive, which can sometimes lead to undesirable side reactions, presenting unique challenges and opportunities for chemists to develop protective strategies and controlled reaction conditions. rug.nl

Overview of Nitro- and Methoxy-Substituted Benzaldehydes in Research

The properties and reactivity of aryl aldehydes can be precisely tuned by adding substituent groups to the aromatic ring. Among the most studied are nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups.

Nitro-Substituted Benzaldehydes: These compounds are crucial intermediates in the production of fine chemicals, including dyes, pesticides, and pharmaceuticals. psu.edu The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzaldehyde (B42025) molecule, affecting its reactivity. The position of the nitro group on the ring is a critical factor; for instance, the synthesis of ortho-nitrobenzaldehyde in high purity can be particularly challenging, spurring research into new and selective synthetic methodologies. psu.eduresearchgate.net In advanced synthesis, nitro-substituted benzaldehydes are utilized in complex reactions like the 1,3-dipolar cycloaddition to generate azomethine ylides, which are precursors to novel heterocyclic compounds. acs.orgnih.gov

Methoxy-Substituted Benzaldehydes: In contrast to the nitro group, the methoxy group is electron-donating, which increases the electron density of the aromatic ring and influences the orientation of further substitutions. bloomtechz.combloomtechz.com This property makes methoxy-substituted benzaldehydes valuable precursors in the pharmaceutical industry for synthesizing a range of active pharmaceutical ingredients (APIs), such as analgesics and antidepressants. bloomtechz.com Beyond medicine, they are also used to create synthetic fragrances, dyes, and specialty polymers. bloomtechz.com Research has also explored derivatives like methoxy-substituted benzaldoximes for their potential as tyrosinase inhibitors. nih.gov

Rationale for Academic Investigation of 2,5-Dimethoxy-4-nitrobenzaldehyde and its Analogs

The compound this compound is of significant academic and research interest precisely because it combines the features of both methoxy- and nitro-substituted benzaldehydes. It serves as a vital intermediate in the synthesis of complex molecules, particularly quinone-containing macrocycles. erowid.orgtandfonline.com These macrocycles are investigated for their potential as electrochemical sensors for metal cations and as models for understanding biological metalloenzymes. erowid.orgtandfonline.com Furthermore, naturally occurring molecules with a quinonoid structure have demonstrated potent antifungal and antitumor properties, adding to the rationale for synthesizing their precursors. erowid.orgtandfonline.com

A primary driver for the academic investigation of this compound is the significant challenge associated with its synthesis. The direct nitration of its precursor, 2,5-dimethoxybenzaldehyde (B135726), yields the desired 4-nitro product in only small amounts. erowid.orgtandfonline.com The major product is the 6-nitro isomer, and separating the desired 4-nitro compound from this mixture requires difficult and inefficient fractional crystallization. erowid.orgtandfonline.com

This synthetic bottleneck has prompted researchers to explore more selective and efficient preparation methods. A successful strategy involves a procedural modification where the aldehyde group is first protected by converting it into a diacetoxymethyl group. erowid.orgtandfonline.com Nitration of this protected intermediate proceeds with high selectivity, affording the 4-nitro derivative in excellent yield. erowid.orgtandfonline.com Developing such selective synthetic routes is crucial for producing the compound on the multigram scale needed for further research into its use in constructing cyclic peptides and other complex molecular architectures. erowid.orgtandfonline.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1207-59-6 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 169 - 172 °C |

| Appearance | Solid |

Data sourced from research on selective synthesis methods. erowid.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUYNPXWLAMCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439979 | |

| Record name | 2,5-dimethoxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-59-6 | |

| Record name | 2,5-dimethoxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxy 4 Nitrobenzaldehyde

Regioselective Nitration Strategies for Benzaldehyde (B42025) Precursors

The introduction of a nitro group onto the aromatic ring of 2,5-dimethoxybenzaldehyde (B135726) presents a regiochemical challenge. The electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group direct incoming electrophiles to specific positions, often leading to a mixture of isomers.

Nitration of 2,5-Dimethoxybenzaldehyde

Direct nitration of 2,5-dimethoxybenzaldehyde typically yields the 6-nitro derivative as the major product, while the desired 4-nitro isomer is formed in smaller quantities. erowid.org This outcome is attributed to the directing effects of the substituents on the benzene (B151609) ring. The purification of the 4-nitro derivative from this mixture can be a difficult process, often requiring laborious fractional crystallizations. erowid.org

Influence of Reaction Conditions on Regioisomeric Product Distribution

Research has demonstrated that the choice of solvent significantly influences the ratio of regioisomeric products in the nitration of 2,5-dimethoxybenzaldehyde. erowid.org When the reaction is carried out in acetic acid, the 6-nitro isomer is the predominant product. erowid.org However, a notable shift in regioselectivity is observed when acetic anhydride is used as the solvent. In this medium, the 4-nitro derivative becomes the major product. erowid.org

Below is a table summarizing the effect of the solvent on the product distribution in the nitration of 2,5-dimethoxybenzaldehyde. erowid.org

| Starting Material | Solvent | Overall Yield (%) | 2,5-Dimethoxy-4-nitrobenzaldehyde (%) | 2,5-Dimethoxy-6-nitrobenzaldehyde (%) |

| 2,5-Dimethoxybenzaldehyde | Acetic Acid | 86 | 26 | 74 |

| 2,5-Dimethoxybenzaldehyde | Acetic Anhydride | 89 | 91 | 9 |

Role of Protective Group Chemistry in Achieving Enhanced Regioselectivity

To further enhance the yield of the desired 4-nitro isomer, protective group chemistry has been successfully employed. This strategy involves the temporary modification of the aldehyde functional group to alter its electronic and steric influence during the nitration reaction.

A highly effective method for achieving regioselectivity involves the conversion of the aldehyde group of 2,5-dimethoxybenzaldehyde into a diacetoxymethyl group, forming 2,5-dimethoxybenzaldehyde diacetate. erowid.orgtandfonline.comtandfonline.com This transformation is accomplished by reacting 2,5-dimethoxybenzaldehyde with acetic anhydride. erowid.org

The subsequent nitration of 2,5-dimethoxybenzaldehyde diacetate with nitric acid in acetic anhydride proceeds with excellent selectivity, affording the 4-nitro derivative in high yield. erowid.org The bulky diacetoxymethyl group is thought to sterically hinder nitration at the adjacent 6-position, thereby favoring substitution at the 4-position. erowid.org Following nitration, the diacetate group can be readily hydrolyzed back to the aldehyde function. erowid.org

One-Pot Synthetic Approaches to this compound

For improved efficiency and practicality, a one-pot procedure for the synthesis of this compound has been developed. erowid.org This approach combines the protection of the aldehyde group, nitration, and deprotection steps into a single reaction sequence without the need for isolation of intermediates. erowid.org

In this method, 2,5-dimethoxybenzaldehyde is treated with acetic anhydride, followed by the dropwise addition of nitric acid. erowid.org After the nitration is complete, the reaction mixture is subjected to acidic hydrolysis to convert the intermediate diacetate back to the aldehyde, yielding this compound in good yield. erowid.org

Scalability Considerations for Research Synthesis

The synthesis of this compound has been successfully performed on a multigram scale, indicating the scalability of the developed methods for research purposes. erowid.orgtandfonline.com The one-pot procedure, in particular, offers advantages for larger-scale synthesis by reducing the number of operational steps and minimizing purification of intermediates. erowid.org A reported one-pot synthesis starting with 50 mmol of 2,5-dimethoxybenzaldehyde yielded an 85% of the final product, and a larger scale reaction with 200 mmol of the same starting material provided an 80% yield. erowid.org

Synthetic Routes to Related Nitrobenzaldehyde Isomers as Precursors

The synthesis of this compound is closely linked to the chemistry of other nitrobenzaldehyde isomers, which can be formed as co-products or serve as precursors in alternative synthetic strategies. The direct nitration of substituted benzaldehydes often yields a mixture of isomers, the composition of which is highly dependent on the starting material and reaction conditions.

A primary precursor to the target molecule is 2,5-dimethoxybenzaldehyde. The direct nitration of this compound typically results in a mixture of isomers. When 2,5-dimethoxybenzaldehyde is nitrated in acetic acid, the major product is the 6-nitro derivative (2,5-dimethoxy-6-nitrobenzaldehyde), with the desired 4-nitro isomer being only a minor product. erowid.orgtandfonline.com This presents significant purification challenges, often requiring laborious fractional crystallization. erowid.orgtandfonline.com

To overcome this, modifications to the reaction conditions have been explored. A significant finding is that changing the solvent from acetic acid (AcOH) to acetic anhydride (Ac₂O) dramatically alters the product ratio. erowid.orgtandfonline.com In acetic anhydride, the nitration of 2,5-dimethoxybenzaldehyde yields the 4-nitro derivative as the major product. erowid.orgtandfonline.com This selectivity is further enhanced by first converting the aldehyde group of 2,5-dimethoxybenzaldehyde into its diacetate form (2,5-dimethoxybenzaldehyde diacetate). Nitration of this diacetate in acetic anhydride proceeds with high selectivity to afford the 4-nitro derivative exclusively. erowid.org The bulky diacetoxymethyl group is thought to direct the incoming nitro group to the less sterically hindered 4-position. tandfonline.com The subsequent hydrolysis of the diacetate group yields the final product.

The following table summarizes the effect of the solvent on the nitration of 2,5-dimethoxybenzaldehyde and its diacetate derivative.

| Run | Starting Material | Solvent | Overall Yield (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) |

| 1 | 2,5-Dimethoxybenzaldehyde | AcOH | 86 | 26 | 74 |

| 2 | 2,5-Dimethoxybenzaldehyde | Ac₂O | 89 | 91 | 9 |

| 3 | 2,5-Dimethoxybenzaldehyde diacetate | Ac₂O | 90 | 100 | 0 |

Data sourced from Synthesis Communication, 1992. erowid.org

In a broader context, the synthesis of simple nitrobenzaldehyde isomers, such as 2-nitrobenzaldehyde (B1664092) and 3-nitrobenzaldehyde, also informs precursor chemistry. These compounds are typically produced by the direct nitration of benzaldehyde. researchgate.netpsu.edu This reaction predominantly yields the 3-nitrobenzaldehyde isomer, while the ortho-isomer (2-nitrobenzaldehyde) is formed in smaller proportions. psu.eduresearchgate.net The separation of these isomers can be challenging. psu.edu Alternative strategies to synthesize 2-nitrobenzaldehyde include the oxidation of 2-nitrotoluene or the Kröhnke reaction, which involves intermediates like N-(p-dimethylaminophenyl)-α-(o-nitrophenyl)nitrone. chem-soc.siorgsyn.org These routes highlight the diverse methods available for preparing specific nitroaromatic aldehyde isomers that could, in principle, be further functionalized to precursors for more complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization Techniques for 2,5 Dimethoxy 4 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In 2,5-Dimethoxy-4-nitrobenzaldehyde, protons are found in three distinct regions: the aldehyde group, the aromatic ring, and the methoxy (B1213986) groups.

The aldehyde proton (-CHO) is highly deshielded by the adjacent carbonyl group and is expected to appear as a singlet at a high chemical shift (δ), typically around 10.0-10.3 ppm. chegg.comnih.gov The two methoxy groups (-OCH₃) are electronically distinct. While their chemical shifts would be similar, they are expected as two separate singlets, each integrating to three protons, likely in the range of δ 3.9-4.1 ppm. chemicalbook.com

The aromatic region is particularly informative. The benzene (B151609) ring has two remaining protons at the C3 and C6 positions. Due to the substitution pattern, these protons are isolated from each other and will appear as two distinct singlets. The proton at C6 (H-6) is ortho to the electron-withdrawing aldehyde group, while the proton at C3 (H-3) is ortho to a methoxy group and meta to the strong electron-withdrawing nitro group. This complex interplay of effects leads to distinct chemical shifts for these two protons. Based on data from the closely related isomer 2,4-dimethoxy-5-nitro-benzaldehyde, the aromatic protons are expected in the δ 6.5-8.5 ppm range. chemicalbook.com The H-3 proton would likely be found at a lower chemical shift than the H-6 proton.

Predicted ¹H NMR Data for this compound Data is predicted based on known substituent effects and analysis of related isomers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-C=O (Aldehyde) | ~10.3 | Singlet (s) | 1H |

| H-3 (Aromatic) | ~7.4 | Singlet (s) | 1H |

| H-6 (Aromatic) | ~7.8 | Singlet (s) | 1H |

| 2-OCH₃ (Methoxy) | ~3.9 | Singlet (s) | 3H |

| 5-OCH₃ (Methoxy) | ~4.1 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In this compound, nine distinct carbon signals are expected. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 185 ppm). chemicalbook.comchegg.com The six aromatic carbons have characteristic shifts determined by their attached substituents.

The carbons bearing the electron-donating methoxy groups (C-2 and C-5) will be shifted upfield relative to unsubstituted benzene, while the carbon attached to the electron-withdrawing nitro group (C-4) will be shifted downfield. The carbon attached to the aldehyde group (C-1) will also be downfield. The two carbons with attached protons (C-3 and C-6) and the two methoxy carbons will have shifts in the expected aromatic and aliphatic regions, respectively. Quaternary carbons (those without attached protons) often show weaker signals. nih.gov Analysis of the isomer 2,4-dimethoxy-5-nitro-benzaldehyde shows aromatic carbon signals in the range of δ 95-166 ppm and methoxy carbon signals around δ 56-57 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound Data is predicted based on known substituent effects and analysis of related isomers. chemicalbook.comchegg.comnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~187 |

| C-1 | ~128 |

| C-2 | ~159 |

| C-3 | ~110 |

| C-4 | ~145 |

| C-5 | ~155 |

| C-6 | ~112 |

| 2-OCH₃ | ~56.5 |

| 5-OCH₃ | ~57.0 |

While 1D NMR provides chemical shifts and integration, 2D NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond and through-space correlations. nih.govrsc.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. rsc.org For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the aromatic protons (H-3 and H-6) or the aldehyde and methoxy protons, confirming they are all isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). researchgate.net An HSQC spectrum would be essential for definitively assigning the protonated carbons. It would show cross-peaks between the aldehyde proton and the aldehyde carbon, H-3 and C-3, H-6 and C-6, and the methoxy protons with their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling) and is vital for piecing together the molecular structure, especially the substitution pattern. researchgate.net Key expected HMBC correlations for this compound would include:

The aldehyde proton (H-C=O) correlating to the aromatic carbons C-1 and C-6.

The methoxy protons (2-OCH₃) correlating to C-2.

The methoxy protons (5-OCH₃) correlating to C-5.

The aromatic proton H-3 correlating to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 correlating to C-1, C-2, C-4, and C-5. These long-range correlations would provide unequivocal proof of the substituent positions on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying the specific functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups. scispace.com For this compound, several key absorptions are expected. A detailed study on 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856) provides excellent reference points for the aldehyde and nitro group vibrations.

The most prominent peak is often the carbonyl (C=O) stretch of the aldehyde, which is expected in the region of 1710-1695 cm⁻¹. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1530-1515 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹. The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ and various C=C stretching (in-ring) vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (Ar-O-CH₃) produce characteristic C-O stretching bands, typically in the 1280-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Characteristic FTIR Vibrational Frequencies for this compound Frequencies are based on data from related substituted benzaldehydes. chemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2980 - 2850 | Medium |

| Aldehyde C-H Stretch | -(O=)C-H | ~2830 and ~2730 (Fermi resonance) | Weak |

| Carbonyl Stretch | C=O | 1710 - 1695 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| Asymmetric NO₂ Stretch | -NO₂ | 1530 - 1515 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1340 | Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1280 - 1200 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1050 - 1000 | Strong |

| C-H Out-of-plane Bend | Ar-H | 900 - 800 | Strong |

Raman spectroscopy is a complementary technique to FTIR. researchgate.net It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, a Raman spectrum would be valuable for confirming assignments made from FTIR and for observing vibrations that may be weak or inactive in the infrared spectrum.

The symmetric stretch of the nitro group, which is strong in the IR, is also expected to be a very strong band in the Raman spectrum. nih.gov The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp Raman signals. For a tri-substituted benzene ring, this mode is expected around 800-700 cm⁻¹. The C=O stretch is also Raman active and would appear in a similar region to the IR spectrum (~1700 cm⁻¹). By comparing the relative intensities of bands in both FTIR and Raman spectra, a more complete and confident assignment of the vibrational modes can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS is instrumental in confirming its molecular weight. In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺. uni.lu The predicted collision cross section (CCS) for this ion is 140.9 Ų. uni.lu Other common adducts observed include sodium [M+Na]⁺, ammonium (B1175870) [M+NH₄]⁺, and potassium [M+K]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed. uni.lu

The fragmentation of nitroaromatic compounds in ESI-MS/MS is highly dependent on the type and position of substituents, which can lead to characteristic fragmentation patterns useful for structural confirmation. nih.gov For instance, the loss of nitro groups (NO₂ or NO) and decarboxylation (for benzoic acid derivatives) are common fragmentation pathways. nih.gov The study of these fragmentation pathways provides a deeper understanding of the molecule's structure and stability. rsc.org

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 212.05535 | 140.9 |

| [M+Na]⁺ | 234.03729 | 154.1 |

| [M+NH₄]⁺ | 229.08189 | 147.9 |

| [M+K]⁺ | 250.01123 | 151.7 |

| [M-H]⁻ | 210.04079 | 143.1 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. ub.edu

In a typical GC/MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. scholaris.ca The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques are pivotal for probing the electronic structure and photochemistry of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores and auxochromes. youtube.com

In aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high in intensity. The n → π* transitions involve the excitation of a non-bonding electron (e.g., from the oxygen atoms of the methoxy and nitro groups) to a π* antibonding orbital and are typically lower in intensity.

The UV-Vis spectra of nitro-substituted aromatic compounds are often complex. For example, the UV-Vis spectrum of 4-nitrobenzaldehyde shows distinct absorption bands that can be influenced by the solvent and the presence of other chemical species. researchgate.netresearchgate.net The addition of methoxy groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating nature, which extends the conjugation of the π system.

Time-Resolved UV-Vis Spectroscopy for Photochemical Intermediate Characterization

Time-resolved UV-Vis spectroscopy is a powerful technique used to study the dynamics of photochemical reactions and to characterize transient intermediates that are formed upon photoexcitation. rsc.orgresearchgate.netnih.gov This method involves exciting a sample with a short laser pulse and then probing the changes in its UV-Vis absorption spectrum at various time delays after the initial excitation.

Studies on related o-nitrobenzyl compounds have utilized time-resolved UV-Vis spectroscopy to investigate their photoinduced transformations. rsc.orgresearchgate.netnih.gov For instance, upon UV irradiation, these compounds can form transient species such as aci-nitro intermediates and triplet states. rsc.orgresearchgate.netnih.gov The presence of dimethoxy groups can influence the photochemical properties, including shifting the absorption spectra and affecting the nature of the excited states formed. rsc.orgresearchgate.netnih.gov

In the case of o-nitrobenzaldehyde, femtosecond spectroscopy has been used to characterize a ketene (B1206846) intermediate that forms within picoseconds of photoexcitation. rsc.org This highlights the ability of time-resolved techniques to capture the earliest events in a photochemical reaction. While specific time-resolved data for this compound is not detailed in the search results, it is expected that this compound would exhibit rich photochemistry involving transient intermediates that could be characterized using this technique.

Fluorescence Spectroscopy of Derivatives

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While many nitroaromatic compounds themselves are not strongly fluorescent due to efficient non-radiative decay pathways, their derivatives can exhibit interesting fluorescence properties. doaj.org

The fluorescence of nitro-substituted compounds is often dependent on the solvent polarity and the specific substitution pattern on the aromatic ring. doaj.org For some nitro-substituted isocarbostyril derivatives, fluorescence is observed in solvents of medium to high polarity. doaj.org The study of the fluorescence of derivatives of this compound could provide insights into how structural modifications affect the excited state dynamics and the competition between radiative (fluorescence) and non-radiative decay processes.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. As of the current literature survey, a definitive single crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

However, the structural elucidation of several derivatives of this compound and related nitroaromatic compounds by SC-XRD offers significant insights into the conformational preferences and packing motifs that this class of compounds is likely to adopt. The analysis of these derivatives, particularly Schiff bases, reveals key structural features influenced by the substitution pattern on the benzaldehyde (B42025) ring.

Research Findings from Derivatives

Studies on Schiff base derivatives, where the aldehyde group of a substituted benzaldehyde reacts with a primary amine, provide a wealth of crystallographic data. For instance, the crystal structure of a Schiff base derived from the closely related 2,4,5-trimethoxybenzaldehyde (B179766) reveals a monoclinic crystal system with the space group P21/n. uni.lu The molecule adopts a trans configuration about the C=N imine bond, a common feature in such compounds. uni.lu The dihedral angle between the two aromatic rings in this derivative is 13.14(3)°, indicating a relatively planar conformation. uni.lu

In another example, a Schiff base compound, 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol, was also found to crystallize in the monoclinic system with the space group P21. chemicalbook.com The molecule is non-planar, with a significant dihedral angle of 40.906(63)° and 39.642(67)° between the two aromatic rings for the two independent molecules in the asymmetric unit. chemicalbook.com This deviation from planarity is a notable structural characteristic. The bond lengths associated with the imine group (C=N) are consistent with those reported for other Schiff base compounds. chemicalbook.com

Intermolecular interactions, such as hydrogen bonds and C-H···O interactions, play a critical role in the crystal packing of these derivatives. In the case of 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol, intramolecular O-H···N hydrogen bonds are observed, leading to the formation of S(6) ring motifs. chemicalbook.com Furthermore, intermolecular C-H···O interactions link the molecules into a three-dimensional network. chemicalbook.com Similarly, in the derivative of 2,4,5-trimethoxybenzaldehyde, intermolecular N-H···O and O-H···O hydrogen bonds involving lattice water molecules are crucial in stabilizing the crystal structure. uni.lu

These findings from related structures suggest that a hypothetical crystal structure of this compound would likely be influenced by the steric and electronic effects of the methoxy and nitro substituents, leading to specific intermolecular packing arrangements.

Crystallographic Data of a Representative Derivative

To illustrate the type of data obtained from a single crystal X-ray diffraction study, the crystallographic parameters for 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate (B1144303) (DTBH), a Schiff base derived from a substituted benzaldehyde, are presented below. uni.lu

| Parameter | Value |

| Empirical Formula | C₁₇H₁₈N₂O₆ |

| Formula Weight | 346.34 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.720(12) |

| b (Å) | 10.028(10) |

| c (Å) | 14.444(14) |

| β (°) | 97.637(10) |

| Volume (ų) | 1683(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.438 |

| F(000) | 768.0 |

| Final R indices [I>2σ(I)] | R = 0.0512, wR = 0.1230 |

Data for 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate, a Schiff base derivative. uni.lu

This detailed structural information, once available for this compound, would provide an invaluable foundation for understanding its solid-state properties and reactivity.

Computational and Theoretical Investigations of 2,5 Dimethoxy 4 Nitrobenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 2,5-Dimethoxy-4-nitrobenzaldehyde, DFT calculations have been instrumental in elucidating its fundamental characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and a greater ease of electronic transitions.

For molecules with similar structures, such as various substituted benzaldehydes, the HOMO-LUMO gap is a key parameter. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The LUMO's energy level indicates the ability to accept electrons, whereas the HOMO's energy level reflects the electron-donating capacity. mdpi.com In a comparative context, a smaller energy gap between frontier molecular orbitals facilitates charge transfer. mdpi.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity. mdpi.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. q-chem.comnih.gov This analysis is crucial for understanding the stability of the molecule arising from these electronic effects. researchgate.net NBO analysis breaks down the total electron density into localized contributions from individual atoms, leading to the determination of natural charges and the identification of one-center (lone pairs) and two-center (bonds) interactions. q-chem.com This allows for a straightforward depiction of Lewis structures and the hybridization of atomic orbitals contributing to specific bonds. q-chem.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. The MEP surface illustrates the distribution of charge, identifying electron-rich and electron-poor regions. These maps are color-coded, typically with red indicating regions of high electron density (electrophilic attack sites) and blue representing areas of low electron density (nucleophilic attack sites). For instance, in 4-hydroxybenzaldehyde, MEP analysis shows electron-poor zones around hydrogen atoms and electron-rich areas around the oxygen atoms of the carbonyl group. mdpi.com This information is vital for understanding how the molecule will interact with other chemical species.

Prediction and Assignment of Vibrational Spectra

Computational methods, particularly DFT, are widely used to predict and assign the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental data, leading to a detailed understanding of the vibrational modes of the molecule. nih.gov For example, studies on substituted nitrobenzenes have used DFT to assign the characteristic stretching vibrations of the nitro group, which typically appear in specific regions of the infrared spectrum. researchgate.net The comparison between simulated and experimental spectra provides critical information about the accuracy of the computational method in describing the vibrational modes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules and to simulate their electronic absorption spectra. rsc.org This method has been successfully applied to a wide range of "real-life" dyes to reproduce their absorption and emission wavelengths. rsc.org TD-DFT can be used to analyze the colors of substances by calculating their UV-Vis spectra. researchgate.net The calculated absorption spectrum can then be compared with experimental data to understand the electronic transitions responsible for the observed color. This approach is valuable for studying photo-induced processes and the optical properties of molecules like this compound. rsc.org

Advanced Quantum Chemical Methods (e.g., MS-CASPT2, RI-CC2) for Spectroscopic Assignments

For highly accurate spectroscopic assignments, more advanced quantum chemical methods are sometimes employed. These methods, such as Multistate Complete Active Space Second-order Perturbation Theory (MS-CASPT2) and Resolution of the Identity Coupled Cluster (RI-CC2), can provide a more precise description of electronic states and their interactions, especially in cases where TD-DFT may be less reliable. While these methods are computationally more demanding, they offer a higher level of theory for understanding complex spectroscopic phenomena. nih.gov For instance, high-level composite methods have been used to reinvestigate reaction mechanisms, providing highly accurate quantum-chemical insights. chemrxiv.org

Ab Initio Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (aiMD) is a powerful computational technique that allows for the simulation of molecular motion and chemical reactions from first principles, without the need for pre-parameterized force fields. researchgate.netiucr.org This method solves the electronic structure of the system "on-the-fly" as the simulation progresses, providing a highly accurate description of the potential energy surface. researchgate.netiucr.org In the context of this compound, aiMD simulations can be employed to investigate various reaction pathways, such as oxidation, reduction, and condensation reactions, which are characteristic of benzaldehyde (B42025) derivatives. wiserpub.comresearchgate.net

The application of aiMD to this compound could reveal how the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitro group influence the reactivity of the aldehyde functional group. Such simulations could map out the energy profiles for nucleophilic addition to the carbonyl carbon, a common reaction for aldehydes, and assess how the substituents affect the stability of the tetrahedral intermediate. Furthermore, aiMD could be used to explore the initial steps of photochemical reactions, given that nitroaromatic compounds are known to be photochemically active. rsc.org

Theoretical Prediction of Chemical Reactivity and Reaction Barrier Energies

The chemical reactivity of this compound can be theoretically predicted using various computational methods, primarily based on density functional theory (DFT). These methods allow for the calculation of reactivity descriptors and the determination of reaction barrier energies, providing quantitative insights into the molecule's behavior in chemical reactions.

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring creates a complex electronic environment that governs the reactivity of the aldehyde group. wiserpub.com The nitro group, being a strong deactivator, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wiserpub.com Conversely, the methoxy groups, being activators, may partially counteract this effect.

Reactivity Descriptors:

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value suggests lower reactivity.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

While specific DFT calculations for this compound are not extensively reported, studies on related nitrobenzaldehyde isomers show that the position of the nitro group significantly influences these descriptors and, consequently, the reactivity. psu.eduresearchgate.net For example, ortho-nitrobenzaldehyde is found to be slightly less reactive in certain reactions than the meta isomer due to steric hindrance. psu.eduresearchgate.net

Reaction Barrier Energies:

Theoretical calculations can be used to determine the activation energy (reaction barrier) for specific reactions. This is typically done by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. For this compound, this approach could be used to predict the feasibility and kinetics of various transformations, such as its reduction to the corresponding amine or its condensation with primary amines to form Schiff bases. researchgate.net

The table below illustrates hypothetical reactivity data for related benzaldehyde derivatives, showcasing how substituents can influence reaction barriers.

| Reaction | Substituent | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic addition of H₂O to benzaldehyde | None | 15.2 | Hypothetical Data |

| Nucleophilic addition of H₂O to benzaldehyde | 4-Nitro | 12.5 | Hypothetical Data |

| Nucleophilic addition of H₂O to benzaldehyde | 2,5-Dimethoxy | 16.8 | Hypothetical Data |

| Nucleophilic addition of H₂O to benzaldehyde | 2,5-Dimethoxy-4-nitro | 14.1 | Hypothetical Data |

Note: The data in this table is illustrative and based on general chemical principles, not on specific published results for these exact reactions.

Investigations of Spin States and Charge Transfer Character in Excited States

The photophysical and photochemical properties of this compound are intrinsically linked to the nature of its electronically excited states. Nitroaromatic compounds are well-known for their complex excited-state dynamics, which often involve transitions between different spin states (singlet and triplet) and significant charge transfer character. rsc.orgacs.org

Upon absorption of light, the molecule is promoted from its ground state (typically a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). From here, several processes can occur, including fluorescence (emission of light from a singlet state), intersystem crossing (a non-radiative transition to a triplet state, T₁), and internal conversion (non-radiative decay back to the ground state). rsc.org For many nitroaromatic compounds, intersystem crossing to the triplet manifold is a highly efficient process. rsc.orgacs.org

Charge Transfer in Excited States:

The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups suggests that the excited states of this compound are likely to exhibit significant intramolecular charge transfer (ICT) character. aip.org In an ICT state, there is a substantial shift of electron density from the electron-rich part of the molecule (the dimethoxy-substituted ring) to the electron-deficient part (the nitro group). This can lead to a large change in the dipole moment upon excitation. aip.org

Theoretical studies on model nitroaromatic systems have shown that the extent of charge transfer can be influenced by the molecular geometry, particularly the twist angle of the nitro group with respect to the aromatic ring. aip.org In some cases, twisted intramolecular charge transfer (TICT) states can be formed, which are often associated with dual fluorescence and can be highly sensitive to the solvent polarity.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to investigate the properties of excited states, including their energy, character (e.g., n→π, π→π, ICT), and spin multiplicity. researchgate.net

The table below summarizes typical excited-state properties for a generic nitroaromatic compound, illustrating the concepts discussed.

| Excited State | Spin Multiplicity | Predominant Character | Typical Lifetime | Deactivation Pathways |

| S₁ | Singlet | π→π* / ICT | Picoseconds (ps) | Intersystem Crossing (ISC), Internal Conversion (IC) |

| T₁ | Triplet | π→π* / ICT | Nanoseconds to Microseconds (ns-µs) | Phosphorescence, Intersystem Crossing to S₀ |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors and allows for the decomposition of these interactions into different types (e.g., H···H, C···H, O···H).

The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with strong interactions like hydrogen bonds.

For this compound, a Hirshfeld surface analysis would provide valuable information about the packing of the molecules in the solid state and the nature of the forces holding the crystal together. Given the functional groups present, one would expect to see significant contributions from the following intermolecular interactions:

C-H···O hydrogen bonds: Involving the hydrogen atoms of the methoxy groups and the aromatic ring with the oxygen atoms of the nitro and carbonyl groups.

π···π stacking interactions: Between the aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar nature of the nitro and carbonyl groups.

Fingerprint Plots:

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots. These plots summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The shape and features of the fingerprint plot are characteristic of the types of interactions present.

While a specific Hirshfeld surface analysis for this compound is not available, the table below shows typical contributions of different intermolecular contacts to the Hirshfeld surface for a related nitroaromatic compound, N-(2-nitrophenyl)maleimide, which also features a nitro group and carbonyl functionalities. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···O / O···H | 54.7 |

| H···H | 15.6 |

| H···C / C···H | 15.2 |

| Other | 14.5 |

Source: Adapted from data for N-(2-nitrophenyl)maleimide. nih.gov

This type of analysis reveals the dominant role of hydrogen bonding and other close contacts in the crystal packing of such molecules.

Advanced Research Applications in Chemical Science

Caging Chemistry and Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), or "caging" groups, are moieties that can be cleaved from a substrate molecule upon irradiation with light. acs.orgwikipedia.org This technology offers precise spatial and temporal control over the release of active molecules, making it invaluable in chemistry and biology. acs.orgnih.gov The o-nitrobenzyl scaffold is one of the most widely used classes of PPGs, with its dimethoxy derivatives, known as nitroveratryl compounds, offering advantageous properties. acs.orgnih.govresearchgate.net

The synthesis of substituted nitrobenzaldehydes is crucial for developing PPGs. For 2,5-Dimethoxy-4-nitrobenzaldehyde, direct nitration of 2,5-dimethoxybenzaldehyde (B135726) typically yields the 6-nitro derivative as the major product. erowid.orgtandfonline.com A more selective synthesis involves protecting the aldehyde group as a diacetate. Nitration of the resulting 2,5-dimethoxybenzaldehyde diacetate affords the 4-nitro derivative with high selectivity and in excellent yield. erowid.orgtandfonline.com This selectivity is attributed to the steric bulk and electronic effects of the diacetoxymethyl group. tandfonline.com The final product is then obtained via hydrolysis.

| Starting Material | Solvent | Product Distribution (4-nitro vs. 6-nitro) | Overall Yield |

|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Acetic Acid | 26% : 74% | 86% |

| 2,5-Dimethoxybenzaldehyde | Acetic Anhydride | 91% : 9% | 89% |

| 2,5-Dimethoxybenzaldehyde Diacetate | Acetic Anhydride | 100% : 0% | 90% |

The rational design of nitroveratryl caging compounds focuses on the photoactive isomer, 4,5-Dimethoxy-2-nitrobenzaldehyde. The addition of two methoxy (B1213986) groups to the o-nitrobenzyl core, creating the nitroveratryl (NV) group, shifts the absorption maximum to longer wavelengths (around 350-365 nm). researchgate.netresearchgate.net This "red-shift" is highly desirable for biological applications as it allows for the use of less energetic and less damaging near-UV light, minimizing harm to cells and tissues. researchgate.netresearchgate.netnih.gov

The photorelease mechanism for o-nitrobenzyl and nitroveratryl PPGs is a well-studied photochemical process. wikipedia.org Upon absorption of a photon, the compound enters an excited state. wikipedia.org The key step involves an intramolecular hydrogen abstraction where the excited nitro group removes a hydrogen atom from the benzylic carbon (the carbon attached to both the aromatic ring and the substrate's linking atom). wikipedia.orgpsu.edu

This transfer forms a transient intermediate known as an aci-nitro species. wikipedia.orgnih.gov The aci-nitro intermediate is unstable and rapidly undergoes rearrangement. This rearrangement leads to the formation of a five-membered cyclic intermediate which then breaks down, cleaving the bond to the protected substrate and liberating it in its active form. wikipedia.orgnih.gov The process also generates a byproduct, typically an o-nitrosobenzaldehyde or o-nitrosoketone, which should ideally be non-toxic and not interfere with the system under study. acs.orgnih.gov The rate of substrate release can be influenced by several factors, including the structure of the PPG, the nature of the released substrate, and the solvent conditions. nih.govnih.gov For many o-nitrobenzyl derivatives, the decay of the aci-nitro intermediate is the rate-limiting step in the release of the caged molecule. nih.gov

The spatial and temporal precision of photorelease has made nitroveratryl-caged compounds essential tools in chemical biology for studying dynamic cellular processes. nih.govnih.gov By protecting a bioactive molecule with a nitroveratryl group, its activity is suppressed until a pulse of light is applied to a specific location.

This strategy has been successfully used to create caged versions of numerous biological effectors:

Neurotransmitters: Caged glutamate (B1630785) and GABA, based on the o-nitrobenzyl framework, have been instrumental in mapping neural circuits with high precision. nih.gov

Signaling Molecules: Caged ATP and cyclic AMP (cAMP) were among the first such compounds developed, allowing researchers to initiate signaling cascades within living cells on demand. psu.edunih.gov

Ions: Caged calcium ions (Ca²⁺) are used to study the rapid downstream effects of calcium signaling in cellular physiology. acs.org

The development of these light-activated systems, often utilizing the favorable properties of the nitroveratryl group, provides a powerful method for controlling cellular chemistry and physiology with a burst of light. nih.govnih.gov

Materials Science Applications

The photocleavage of nitroveratryl derivatives has been harnessed to create smart materials that respond to light, enabling applications in polymer science and surface chemistry.

Light-responsive polymers and hydrogels can be fabricated by incorporating photolabile nitroveratryl linkers into their structure. These linkers can act as cross-links within a polymer network. Upon irradiation with UV light, the linkers are cleaved, causing the degradation of the material. nih.gov

This photodegradation can trigger significant changes in the material's properties, such as:

Solubility: A solid hydrogel can be designed to dissolve upon irradiation as its cross-linked network breaks down.

Swelling: The cleavage of cross-links can increase the swelling capacity of a hydrogel.

Controlled Release: A therapeutic agent or other molecule can be physically entrapped within a hydrogel matrix and released as the material degrades under illumination. nih.gov

Recently, photolabile surfactants based on the nitroveratryl moiety have been developed. These molecules self-assemble into supramolecular structures like micelles or vesicles in solution. Exposure to light fragments the surfactant molecules, leading to the disassembly of the structures in a controlled manner. nih.gov

Photoremovable protecting groups are a cornerstone of photolithography, a technique used to create micropatterns on surfaces. This concept extends to the molecular level with self-assembled monolayers (SAMs). A SAM is a highly ordered single layer of molecules adsorbed onto a substrate.

By using molecules terminated with a nitroveratryl PPG, a surface can be rendered chemically inert. When this surface is irradiated through a photomask, the nitroveratryl groups are cleaved only in the exposed regions. This reveals an underlying functional group (e.g., an amine or a carboxylic acid). researchgate.net This newly reactive pattern can then be used for the site-specific immobilization of other molecules, such as DNA for creating microarrays, or proteins for developing biosensors. wikipedia.org This "catch and release" strategy, controlled by light, allows for the precise construction of complex, functional surfaces. researchgate.net

Catalysis Research

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a significant area of research. rsc.org Molecular scaffolds that can participate in or facilitate catalytic cycles are of great interest. While direct use of this compound as a catalyst is not widely reported, its structural motifs are relevant to the design of organocatalytic systems. For instance, derivatives of benzaldehyde (B42025) are key substrates in many organocatalyzed reactions. The presence and position of electron-withdrawing groups, such as the nitro group, can significantly influence the reactivity of the aldehyde.

In one area of research, new organocatalyst scaffolds have been developed for promoting reactions like hydrazone and oxime formation at neutral pH, which are important bioconjugation reactions. acs.org While the study focused on other scaffolds, the substrate used to test catalyst efficiency was 4-nitrobenzaldehyde (B150856), highlighting the importance of the nitrobenzaldehyde framework in evaluating such catalytic systems. acs.org The catalyst's role is often to activate the aldehyde for nucleophilic attack.

Furthermore, complex molecular scaffolds, such as those based on 1,2-Diphenylethylenediamine (DPEDA), have been used to create a wide variety of organocatalysts. researchgate.net These catalysts can operate through various mechanisms, including enamine, iminium, and hydrogen-bonding catalysis. researchgate.net The principles learned from these systems can be applied to design new catalysts where a nitrobenzaldehyde-derived unit might be incorporated to modulate electronic properties or provide specific interaction sites. For example, a molecular switch was designed to control a Knoevenagel reaction between 4-nitrobenzaldehyde and diethyl malonate, demonstrating how the properties of a nitrobenzaldehyde can be exploited in a controlled catalytic process. pnas.org

The photocatalytic reduction of nitroaromatic compounds is a significant area of research, both for the synthesis of valuable chemicals like anilines and for the degradation of environmental pollutants. benthamdirect.comacs.org This process typically involves a semiconductor photocatalyst (like TiO₂ or CdS), a light source, and often a sacrificial electron donor. nih.govrsc.org

The general mechanism for the photocatalytic reduction of a nitroaromatic compound, such as this compound, can be described as follows:

Light Absorption : The semiconductor photocatalyst absorbs photons with energy greater than its bandgap, creating electron-hole pairs. rsc.org

Electron Transfer : The photogenerated electrons are transferred to the adsorbed nitroaromatic compound, initiating its reduction. rsc.org

Protonation and Reduction Steps : The nitro group (-NO₂) is sequentially reduced. The reaction can proceed through various intermediates, including nitroso, hydroxylamino, and azo/azoxy species, ultimately leading to the corresponding amino group (-NH₂). benthamdirect.comrsc.org The specific pathway can be controlled by the choice of catalyst and reaction conditions. benthamdirect.com

Hole Scavenging : The photogenerated holes are consumed by a sacrificial agent (like sodium sulfide (B99878) or ammonium (B1175870) formate) to prevent the recombination of electron-hole pairs. nih.govrsc.org

Research has shown that various nitroaromatic compounds, including those with electron-donating and electron-withdrawing groups, can be selectively reduced to their corresponding amines using these methods. nih.gov For instance, a system using a Ni₂P/CdS catalyst has been shown to be highly efficient and selective for the reduction of nitroarenes to anilines in an aqueous solution under visible light. rsc.org The reduction is believed to proceed through both a direct pathway and a condensation pathway involving intermediates like azoxy and azo compounds. rsc.org The presence of substituents on the aromatic ring, such as the dimethoxy and nitro groups in this compound, influences the electronic properties of the molecule and can affect the rate and efficiency of the photocatalytic reduction.

Chemosensing Applications for Specific Ions or Biomolecules

Chemosensors are molecules designed to signal the presence of specific analytes, such as ions or biomolecules, through a detectable change, often optical (colorimetric or fluorescent) or electrochemical. researchgate.net Nitrobenzaldehyde derivatives have been utilized in the development of such sensors.

For example, compounds synthesized from derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine have been used to create sensors for the selective detection of the yttrium ion (Y³⁺). nih.govnih.gov In this work, (E)-Methyl-N'-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) derivatives were synthesized and deposited on a glassy carbon electrode. nih.govresearchgate.net The sensor demonstrated high selectivity for Y³⁺ over other metal ions. researchgate.net The sensing mechanism relies on the specific interaction between the MNBBSH molecule and the Y³⁺ ion, which leads to a measurable change in the electrical current. nih.govresearchgate.net While this specific study used 2-nitrobenzaldehyde (B1664092), 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde, the underlying principle of using a functionalized nitrobenzaldehyde scaffold for ion recognition is applicable to this compound. nih.gov

The design of these chemosensors often involves a receptor unit that selectively binds the target analyte and a signaling unit (chromophore or fluorophore) that reports the binding event. researchgate.net The nitro group, being strongly electron-withdrawing, can play a significant role in modulating the electronic properties of the signaling unit upon analyte binding. Research in this area continues to explore new molecular structures based on scaffolds like nitrobenzaldehydes for the detection of a wide range of analytes with high sensitivity and selectivity. researchgate.netsci-hub.se

Development of Electrochemical Sensors and Detection Systems

The electrochemical reduction of the nitro group provides a basis for the development of sensitive electrochemical sensors for nitroaromatic compounds. acs.orgacs.org These sensors are important for environmental monitoring and security applications due to the toxicity and explosive nature of some nitroaromatics. researchgate.netnih.gov

The principle of detection involves applying a potential to an electrode to cause the reduction of the nitro group on the target analyte. The resulting current is proportional to the concentration of the analyte. The reduction potential itself can be characteristic of the specific nitroaromatic compound, influenced by other substituents on the aromatic ring. acs.orgnih.gov

Several strategies have been employed to enhance the sensitivity and selectivity of these sensors:

Modified Electrodes : Glassy carbon electrodes have been modified with various nanomaterials, such as g-C₃N₄/V₂O₅ nanocomposites or mesoporous SiO₂, to increase the electrode surface area and improve the electrocatalytic activity towards the reduction of nitroaromatics. acs.orgresearchgate.net These modifications can lead to very low limits of detection, in the nanomolar range. researchgate.net

Pre-anodized Electrodes : Electrochemically preanodizing screen-printed carbon electrodes can create sharper reduction peaks, allowing for more precise identification of different nitroaromatic compounds based on their distinct reduction potentials. nih.gov

Nanowall Electrodes : Boron-doped diamond/graphene nanowall electrodes have shown a high electroactive area for the voltammetric determination of various nitroaromatic compounds. nih.gov

These electrochemical methods offer advantages such as instrumental simplicity, cost-effectiveness, and portability, making them suitable for field-deployable detection systems. acs.orgnih.gov The electrochemical behavior of this compound would be governed by the reduction of its nitro group, with the potential for this reduction being modulated by the electron-donating methoxy groups on the ring.

Fundamentals of Molecular Switches and Photochromic Systems

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light (photochromism), heat, or a chemical signal. acs.org These molecules are the fundamental components of potential molecular machines and smart materials. pnas.org

Nitroaromatic compounds can be integral to the design of photochromic systems. The photoreaction of o-nitrobenzyl compounds, as discussed in the context of photocleavable linkers (Section 7.2.3), is a key example. The light-induced conversion from the nitro form to the aci-nitro intermediate and then to a nitroso product represents a molecular transformation that can be harnessed. nih.gov While often used for irreversible cleavage, under certain conditions, some of these transformations can be reversible, forming the basis of a photochromic system.

More broadly, the electronic properties of the nitro group can be used to influence the behavior of established photochromic systems like azobenzenes, spiropyrans, and diarylethenes. rsc.orgresearchgate.net For example, incorporating a nitrobenzaldehyde moiety into a larger molecular structure can modulate the absorption spectra of the different isomeric states and influence the kinetics of the switching process. pnas.org

In one reported system, a molecular switch was designed to catalytically control the Knoevenagel reaction between 4-nitrobenzaldehyde and diethyl malonate. pnas.org The state of the switch, controlled by the addition and removal of a copper ion, determined whether a piperidine (B6355638) catalyst was free to act or was bound and rendered inactive. pnas.org This demonstrates how the reactivity of a nitrobenzaldehyde can be controlled by a molecular switching mechanism. The fundamental principles of photochromism and molecular switching are an active area of research, with the goal of creating increasingly complex and functional molecular systems. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress on 2,5-Dimethoxy-4-nitrobenzaldehyde

The chemical compound this compound has established its significance in the academic sphere primarily as a crucial intermediate in the synthesis of more complex molecules. Research has highlighted its role in the preparation of psychoactive substances used as tools in neuroscientific and pharmacological studies. Specifically, it is a documented precursor to compounds like 2,5-Dimethoxy-4-nitroamphetamine (DON) and, through further chemical modification, to the widely researched serotonergic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI). wikipedia.org The academic interest in this compound is therefore intrinsically linked to the value of its derivatives in probing the function of the serotonin (B10506) 5-HT2A receptor. wikipedia.orgnih.gov

Key research contributions involving this compound have focused on developing synthetic pathways to access it and its derivatives. Investigations into the nitration of 2,5-dimethoxybenzaldehyde (B135726) have been a notable area of study, revealing challenges in controlling the regioselectivity of the reaction. mdma.ch The progress in its chemistry is marked by efforts to improve the efficiency and selectivity of its formation, which is a critical step for the subsequent synthesis of its more complex and pharmacologically active derivatives. tandfonline.com The ultimate academic contribution of this compound lies in its enabling role for research into neuronal plasticity, the mechanisms of psychedelic action, and the potential therapeutic applications of 5-HT2A receptor agonists for conditions such as alcohol use disorder. nih.govuthscsa.edunih.gov

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

To address these challenges, emerging synthetic methodologies have focused on improving both efficiency and selectivity. One notable approach involves the protection of the aldehyde group, for instance, by converting it to a diacetoxymethyl group, before carrying out the nitration. tandfonline.com This strategy aims to alter the directing effects of the substituents on the benzene (B151609) ring to favor the formation of the 4-nitro isomer.

Another strategy involves exploring alternative starting materials. For example, the use of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) as a precursor for nucleophilic substitution reactions has been considered. mdma.ch While this approach was explored for synthesizing other 4-substituted derivatives, it highlights the ongoing search for more controlled and higher-yielding routes. Furthermore, research into the synthesis of the parent compound, 2,5-dimethoxybenzaldehyde, has explored various catalysts and conditions, such as the use of polyethylene (B3416737) glycol in the Reimer-Tiemann reaction, to improve yields, which in turn provides a more abundant starting material for subsequent nitration. cqu.edu.cn

Advancements in Mechanistic Understanding and Predictive Computational Modeling

A deeper understanding of the reaction mechanisms involving this compound and related compounds is crucial for optimizing synthetic routes and predicting reactivity. Mechanistic studies on the electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives have provided valuable insights into the behavior of the nitro group, a key functional group in the target molecule. researchgate.net These studies show that the nitro group can be reduced in a stepwise manner, for instance, to a nitro radical anion and subsequently to hydroxylamine (B1172632) and amine derivatives, which is fundamental to understanding its chemical transformations. researchgate.net

The photochemical properties of nitrobenzaldehydes are another area of active investigation. The intramolecular hydrogen transfer reaction in ortho-nitrobenzyl compounds is a well-studied phenomenon, and this compound, as a substituted o-nitrobenzaldehyde, is a relevant model. researchgate.net Time-resolved spectroscopy studies on similar compounds, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, have elucidated the formation of transient species like aci-nitro intermediates and triplet states upon photoexcitation. nih.gov These studies are critical for understanding the compound's stability and potential applications in photochemistry.

Predictive computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding the electronic structure and reactivity of such molecules. tandfonline.com Although specific computational studies on this compound are not widely reported, research on analogous compounds like 3-Hydroxy-4-nitrobenzaldehyde demonstrates the power of these methods. tandfonline.com Computational approaches can be used to calculate properties such as molecular electrostatic potential (MEP) surfaces to predict sites of electrophilic and nucleophilic attack, analyze molecular orbitals (HOMO-LUMO), and study reaction pathways, thereby guiding the design of more efficient synthetic strategies. tandfonline.com

Expanding the Scope of Academic Applications in Interdisciplinary Fields

The primary interdisciplinary application of this compound is in the fields of pharmacology and neuroscience, owing to its role as a precursor to potent and selective serotonin receptor agonists. wikipedia.org Its derivative, 2,5-dimethoxy-4-iodoamphetamine (DOI), is a classic and widely used tool to investigate the 5-HT2A receptor system. nih.govuthscsa.edunih.gov

Research utilizing DOI, and therefore dependent on its synthesis from precursors like this compound, has significantly advanced our understanding of several biological processes:

Neuronal Plasticity: Studies have shown that DOI can promote the expression of genes associated with neuronal plasticity, such as Arc and Bdnf, through the activation of transcription factors like CREB. nih.gov This has implications for understanding how the brain adapts and remodels, and suggests potential therapeutic avenues for neuropsychiatric disorders.

Alcohol Use Disorder (AUD): Preclinical studies in animal models have demonstrated that DOI can reduce alcohol consumption and preference. uthscsa.edunih.gov This line of research explores the potential of serotonergic psychedelics as novel treatments for substance use disorders.

Fundamental Receptor Pharmacology: DOI serves as a prototypic agonist to study the signaling pathways and physiological roles of the 5-HT2A receptor, which is implicated in a vast array of functions including perception, cognition, and mood. wikipedia.orgnih.gov

The availability of this compound as a starting material is thus fundamental to the continuation and expansion of this research, which bridges organic chemistry with molecular neuroscience and experimental therapeutics.

Identification of Remaining Challenges and Promising Research Opportunities

Despite the progress made, several challenges and promising research opportunities remain in the study of this compound.

Remaining Challenges:

Synthetic Efficiency: A significant challenge remains the development of a highly efficient and selective synthesis. The current methods often result in isomeric mixtures that require tedious purification, which is a major bottleneck for producing the compound on a larger scale for further research. mdma.ch

Reproducibility: As with many chemical reactions, ensuring the reproducibility of synthetic protocols can be a challenge, especially when dealing with heterogeneous reaction conditions or sensitive reagents. acs.org

Promising Research Opportunities:

Novel Synthetic Routes: There is a clear opportunity for the development of novel catalytic systems or flow chemistry processes that could provide higher selectivity and yield for the nitration of 2,5-dimethoxybenzaldehyde. This would make the compound more accessible for academic research.

Expanded Derivative Libraries: The use of this compound as a scaffold to create a wider library of derivatives could lead to the discovery of new pharmacological tools. By modifying the aldehyde or substituting the nitro group, novel compounds with different receptor affinities or functional activities could be generated.

Mechanistic and Computational Studies: Further detailed mechanistic studies, combining advanced spectroscopy and computational modeling, could provide a more complete picture of the reactivity of this compound. researchgate.net This could uncover new types of reactions or applications, for instance in the field of photoremovable protecting groups.